molecular formula C6H9ClN2O2 B1379434 5-(Aminomethyl)furan-3-carboxamide hydrochloride CAS No. 1803611-17-7

5-(Aminomethyl)furan-3-carboxamide hydrochloride

Cat. No.: B1379434
CAS No.: 1803611-17-7
M. Wt: 176.6 g/mol
InChI Key: CICSTIITSVWMCE-UHFFFAOYSA-N
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Description

5-(Aminomethyl)furan-3-carboxamide hydrochloride: is a chemical compound with the molecular formula C6H9ClN2O2 and a molecular weight of 176.6 g/mol . It is a derivative of furan, a heterocyclic organic compound, and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)furan-3-carboxamide hydrochloride typically involves the reaction of furan derivatives with aminomethyl groups under controlled conditions. One common method includes the reaction of 5-(aminomethyl)furan-3-carboxylic acid with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-(Aminomethyl)furan-3-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity and protein-ligand interactions .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in polymer science and nanotechnology .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)furan-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 5-(Aminomethyl)furan-2-carboxamide hydrochloride
  • 5-(Hydroxymethyl)furan-3-carboxamide hydrochloride
  • 5-(Methyl)furan-3-carboxamide hydrochloride

Comparison: Compared to these similar compounds, 5-(Aminomethyl)furan-3-carboxamide hydrochloride is unique due to the presence of the aminomethyl group at the 5-position of the furan ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-(aminomethyl)furan-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c7-2-5-1-4(3-10-5)6(8)9;/h1,3H,2,7H2,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICSTIITSVWMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C(=O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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